Fmoc-Pro-Pro-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Fmoc-Pro-Pro-OH is primarily used in scientific research as a building block for peptide synthesis. Peptides are chains of amino acids linked by peptide bonds and play crucial roles in various biological processes like signaling, hormone activity, and enzyme function. Fmoc-Pro-Pro-OH specifically consists of two Proline (Pro) amino acids attached to a Fmoc (Fluorenylmethoxycarbonyl) protecting group at the N-terminus and a hydroxyl (OH) group at the C-terminus. [PubChem, Fmoc-Pro-Pro-OH, ]

The Fmoc group serves as a temporary protecting group during peptide synthesis, ensuring only the desired amino acid reacts at each step. This allows for the controlled and selective formation of the desired peptide sequence. Fmoc-Pro-Pro-OH, like other Fmoc-protected amino acids, can be incorporated into peptides using various coupling reagents and protocols, allowing researchers to synthesize peptides of varying lengths and functionalities. [Chemical Reviews, 2005, 105 (9), 3704–3748, ]

Investigation of Proline-Rich Sequences:

The presence of two Proline residues in Fmoc-Pro-Pro-OH makes it valuable for studying the properties and functions of Proline-rich sequences in peptides and proteins. Proline is a unique amino acid due to its cyclic structure, which restricts its conformational flexibility and often introduces bends in peptide chains. Researchers can utilize Fmoc-Pro-Pro-OH to explore the impact of Proline-rich regions on:

- Protein folding and stability: Proline residues can influence protein folding patterns and contribute to protein stability. [Protein Science, 2005, 14(3), 881–889, ]

- Protein-protein interactions: Proline-rich sequences can be involved in specific interactions between proteins, and Fmoc-Pro-Pro-OH can be used to study these interactions. [Journal of Molecular Biology, 2003, 326(2), 551–563, ]

- Biomedical applications: Proline-rich motifs can play roles in various biological processes and diseases. Studying Fmoc-Pro-Pro-OH can contribute to the development of new therapies or diagnostic tools. [Biochemistry, 2004, 43(33), 10509-10519, ]

Research Applications beyond Peptide Synthesis:

While peptide synthesis remains the primary application of Fmoc-Pro-Pro-OH in scientific research, its unique properties might be explored in other areas:

- Development of novel materials: Fmoc-Pro-Pro-OH, along with other Fmoc-protected amino acids, could potentially be used in the design of new materials with specific properties, such as self-assembling structures or materials with controlled rigidity.

- Drug discovery: Fmoc-Pro-Pro-OH could be employed in the development of new drugs or drug delivery systems by exploiting the Proline residues' ability to interact with specific biological targets.

Fmoc-Pro-Pro-OH, or N-(9-Fluorenylmethoxycarbonyl)-L-proline-L-proline, is a dipeptide derivative characterized by its unique structure, which includes two proline residues linked by a peptide bond. The compound has the molecular formula C25H26N2O5 and a molecular weight of approximately 442.49 g/mol. The Fmoc (9-Fluorenylmethoxycarbonyl) group serves as a protective group for the amino acid, facilitating its use in peptide synthesis by preventing unwanted reactions during the coupling process .

- Skin and Eye Irritation: It may cause mild skin or eye irritation upon contact. Standard laboratory procedures for handling chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

- Respiratory Irritation: Inhalation of dust particles should be avoided.

Fmoc-Pro-Pro-OH is primarily involved in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions. Common reactions include:

- Peptide Bond Formation: The amino groups of Fmoc-Pro-Pro-OH can react with carboxylic acids to form peptides.

- Fmoc Deprotection: Typically achieved using a base such as piperidine, which removes the Fmoc group and exposes the amino group for subsequent reactions .

- Coupling Reactions: Fmoc-Pro-Pro-OH can be activated and coupled with other amino acids using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of longer peptides .

The synthesis of Fmoc-Pro-Pro-OH typically involves:

- Fmoc Protection of Proline: Starting with L-proline, the Fmoc group is introduced using Fmoc chloride in the presence of a base.

- Formation of Dipeptide: A second equivalent of protected L-proline is added to form the dipeptide through standard peptide coupling methods.

- Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research applications .

Fmoc-Pro-Pro-OH is widely used in:

- Peptide Synthesis: As a building block for synthesizing peptides and proteins in research and pharmaceutical applications.

- Drug Development: Investigating potential therapeutic peptides that may have specific biological activities.

- Bioconjugation: Used in linking biomolecules for various applications in biochemistry and molecular biology .

Interaction studies involving Fmoc-Pro-Pro-OH often focus on its role in peptide interactions with biological targets. These studies may include:

- Binding Affinity Tests: Evaluating how well peptides containing Fmoc-Pro-Pro-OH bind to specific receptors or enzymes.

- Structural Analysis: Using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography to understand how proline residues influence peptide conformation and interactions with other molecules .

Fmoc-Pro-Pro-OH shares structural similarities with several other compounds, particularly those containing proline or related amino acids. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-L-proline | Single proline residue | Widely used as a standard building block |

| Fmoc-Glycine | Glycine instead of proline | Simpler structure; less sterically hindered |

| Fmoc-L-Leucine | Contains leucine | Larger side chain; influences hydrophobicity |

| Fmoc-L-Alanine | Contains alanine | Smaller side chain; less steric hindrance |

| Fmoc-L-Valine | Contains valine | Branched side chain; increases hydrophobicity |

Fmoc-Pro-Pro-OH's uniqueness lies in its dual proline structure, which can confer specific conformational properties and enhance interactions in peptide design compared to other single amino acid derivatives .

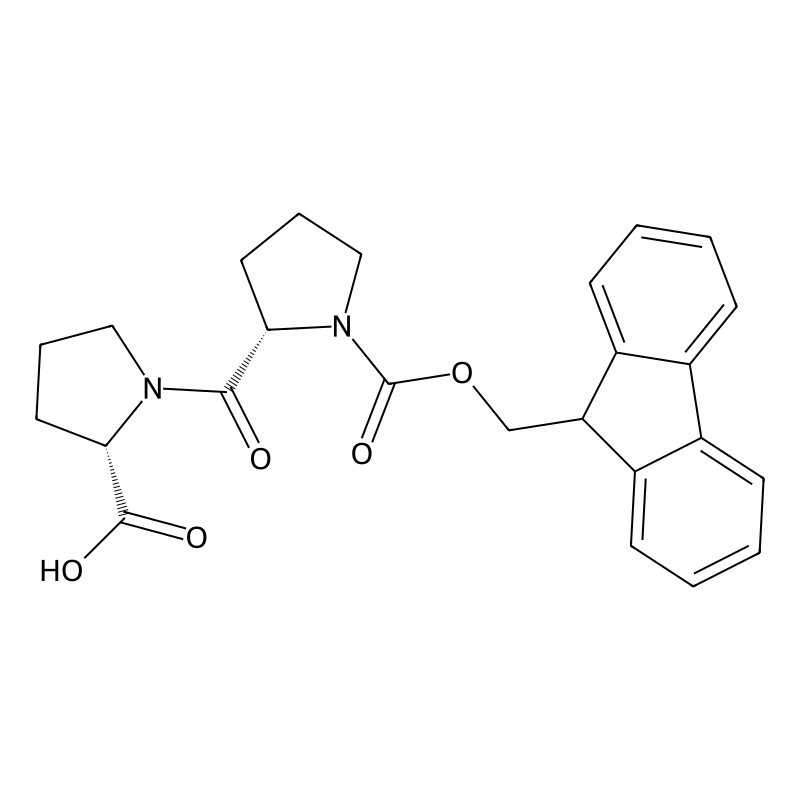

Fmoc-Pro-Pro-OH is a protected dipeptide comprising two L-proline residues linked via an amide bond, with an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group and a C-terminal carboxylic acid (Fig. 1). Its molecular formula is C₂₅H₂₆N₂O₅, with a molecular weight of 434.48 g/mol. The stereochemistry is defined by the (S)-configuration at both proline residues, as evidenced by the InChI key VRAQFWSWKRNOGU-VXKWHMMOSA-N.

Key Structural Attributes:

- Fmoc Group: A base-labile protecting group enabling orthogonal deprotection in SPPS.

- Proline Residues: Cyclic secondary amines that impose conformational constraints on peptide backbones.

- Carboxylic Acid Terminus: Activates for subsequent coupling reactions in peptide elongation.

Table 1: Basic Chemical Properties of Fmoc-Pro-Pro-OH

| Property | Value | Source |

|---|---|---|

| CAS Number | 129223-22-9 | |

| Molecular Formula | C₂₅H₂₆N₂O₅ | |

| Molecular Weight | 434.48 g/mol | |

| Melting Point | 117–118°C (lit.) | |

| Optical Activity | [α]²⁰/D −32 ± 1° (c = 1% in DMF) | |

| Solubility | DMF, NMP |

Historical Context in Peptide Synthesis

The Fmoc group, introduced by Carpino in 1970, revolutionized SPPS by enabling mild deprotection with bases like piperidine, avoiding harsh acids required for Boc (tert-butyloxycarbonyl) chemistry. Sheppard’s integration of Fmoc with acid-labile side-chain protections (e.g., tert-butyl) established orthogonality, reducing side reactions and enabling synthesis of complex peptides. Fmoc-Pro-Pro-OH emerged as a specialized reagent for synthesizing proline-rich domains, which are prevalent in collagen and transmembrane proteins.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis protocols for 9-fluorenylmethoxycarbonyl-L-prolyl-L-proline represent a sophisticated approach to constructing proline-rich peptide sequences [5]. The compound exhibits unique physicochemical properties that distinguish it from other dipeptide building blocks, with a molecular weight of 434.48 grams per mole and a predicted density of 1.353±0.06 grams per cubic centimeter [6]. The structural characteristics of this dipeptide include a molecular formula of C25H26N2O5, demonstrating the complex architecture necessary for effective peptide synthesis applications [6].

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C25H26N2O5 [6] |

| Molecular Weight | 434.48 g/mol [6] |

| Density (Predicted) | 1.353±0.06 g/cm³ [6] |

| Boiling Point (Predicted) | 677.7±55.0 °C [6] |

| Storage Temperature | Sealed in dry conditions, 2-8°C [6] |

| Solubility | Soluble in dimethylformamide, N-methylpyrrolidone [6] |

| Form | Solid [6] |

| Color | White to light yellow [6] |

| pKa (Predicted) | 3.51±0.20 [6] |

| Optical Activity | [α]D = -62 ± 2° (c=1 in dimethylformamide) [3] |

The synthesis of 9-fluorenylmethoxycarbonyl-L-prolyl-L-proline through solid-phase peptide synthesis follows established protocols that have been optimized for proline-containing sequences [7]. The methodology employs a stepwise approach where the first coupling step utilizes isobutyl chloroformate activation with N-methylmorpholine to achieve high coupling efficiency [7]. This activation strategy provides relatively pure products due to the volatile nature of the major byproducts, carbon dioxide and isobutanol [7].

Synthetic Protocols and Optimization

The preparation of collagen-related tripeptides containing proline residues demonstrates the practical application of optimized coupling conditions [7]. The synthesis begins with benzyloxycarbonyl-protected proline-glycine tert-butyl ester, which undergoes hydrogenolysis using palladium on carbon catalyst under hydrogen atmosphere for sixteen hours at room temperature [7]. The deprotected intermediate is subsequently coupled with 9-fluorenylmethoxycarbonyl-L-proline pentafluorophenyl ester in tetrahydrofuran using N-methylmorpholine as base [7].

The coupling reaction parameters significantly influence the success of proline dipeptide formation [7]. Initial attempts using N,N-diisopropylethylamine as base in dimethylformamide resulted in proline oligomer formation due to inadvertent 9-fluorenylmethoxycarbonyl deprotection [7]. Substitution with the weaker base N-methylmorpholine in tetrahydrofuran eliminated this problem and afforded the desired tripeptide in seventy-four percent yield [7].

Modern solid-phase peptide synthesis protocols have evolved to incorporate elevated temperatures and enhanced mixing conditions [30] [31]. Research demonstrates that optimal synthesis conditions include temperatures of sixty degrees Celsius using N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole as coupling reagents in twenty-five percent dimethyl sulfoxide/toluene solvent system [31]. These conditions provide coupling efficiency comparable to 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate while maintaining compatibility with various polymeric supports [31].

Advanced Synthesis Techniques

Microwave-assisted solid-phase peptide synthesis has emerged as a powerful tool for accelerating proline-rich peptide synthesis [30] [33]. Excellent peptide purities are obtained using microwave heating at eighty-six degrees Celsius for both coupling and deprotection steps, requiring only ten minutes for coupling and two and a half minutes for deprotection [30]. The elevated temperature approach demonstrates that the main effect of microwave irradiation is purely thermal, not related to electromagnetic field effects [30].

High-temperature fast-stirring peptide synthesis represents another advancement in protocol optimization [24] [32]. This methodology combines fast mixing at 1200 revolutions per minute with elevated temperatures up to ninety degrees Celsius to accelerate solid-phase peptide synthesis without requiring large reagent excess [24]. The approach enables synthesis completion in seconds rather than minutes while maintaining low reagent quantities and high product purity [24].

Fmoc Deprotection Optimization Strategies

The deprotection of 9-fluorenylmethoxycarbonyl protecting groups in proline-rich sequences requires specialized optimization strategies to prevent side reactions and maintain synthetic efficiency [8] [9]. The deprotection mechanism proceeds through a two-step process involving removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, followed by β-elimination that yields a highly reactive dibenzofulvene intermediate [12]. This intermediate is immediately trapped by secondary amines to form stable adducts [12].

Optimized Deprotection Conditions

| Reagent | Reaction Time | Diketopiperazine Formation | Advantages | Disadvantages |

|---|---|---|---|---|

| 20% Piperidine/Dimethylformamide | 5-30 min | 13.8% [8] | Standard protocol [12] | High diketopiperazine formation [8] |

| 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene, 5% Piperazine/N-methylpyrrolidone | 5 min (first), 30 min (second) | 3.6% [8] | Reduced diketopiperazine formation [8] | Requires optimization [8] |

| 4-Methylpiperidine | 5-30 min | Similar to piperidine [12] | Lower toxicity [12] | Slightly lower yield [12] |

| Piperazine | 5-30 min | Similar to piperidine [12] | Lower toxicity [12] | Slightly lower yield [12] |

| Sodium Azide | Several hours | Minimal [13] | Base-free conditions [13] | Long reaction time [13] |

Research has demonstrated that 2% 1,8-diazabicyclo[5.4.0]undec-7-ene with 5% piperazine in N-methylpyrrolidone significantly reduces diketopiperazine formation compared to conventional 20% piperidine in dimethylformamide [8] [9]. The optimized conditions result in 3.6% diketopiperazine formation after twofold treatments compared to 13.8% with conventional methods [8]. This improvement has been verified in scale-up synthesis with 24 millimoles of peptide, achieving 3.3% diketopiperazine formation at the critical deprotection step [9].

Alternative Deprotection Reagents

The development of sodium azide as a mild 9-fluorenylmethoxycarbonyl deprotection reagent offers base-free conditions that minimize side reactions [13]. This method completely deprotects N-α-9-fluorenylmethoxycarbonyl-amino acids without base requirement, though reaction times extend to several hours [13]. The solvent-dependent conditions require careful optimization through screening different sodium azide amounts and reaction temperatures [13].

Piperazine and 4-methylpiperidine represent viable alternatives to piperidine for 9-fluorenylmethoxycarbonyl removal [12]. These reagents demonstrate similar deprotection efficiency while offering advantages in toxicity profiles and reagent handling [12]. The choice between deprotection reagents depends on specific peptide sequences and desired reaction conditions, with hydrophobic peptides requiring more careful consideration of reagent selection [12].

Mechanistic Considerations

The efficiency of 9-fluorenylmethoxycarbonyl deprotection correlates with the basicity and nucleophilicity of the deprotection reagent [12]. Cyclic secondary amines demonstrate superior performance due to their optimal pKa values and steric accessibility [12]. The reaction proceeds more efficiently in polar, electron-donating solvents such as dimethylformamide or N-methylpyrrolidone compared to relatively non-polar solvents [12].

Temperature control during deprotection significantly impacts reaction kinetics and side reaction formation [8] [9]. Higher temperatures accelerate deprotection but may increase diketopiperazine formation, particularly in proline-rich sequences [8]. The balance between reaction rate and side reaction minimization requires careful optimization of temperature, reagent concentration, and reaction time [9].

Mitigation of Side Reactions in Proline-Rich Sequences

Proline-rich peptide sequences present unique challenges in solid-phase peptide synthesis due to their propensity for side reactions, particularly diketopiperazine formation and peptide aggregation [16] [17]. Diketopiperazine formation represents a spontaneous intramolecular aminolysis reaction that creates a diketopiperazine dipeptide from the first two amino acids, leaving a truncated sequence as the second fragment [17]. This reaction occurs most frequently when peptides contain penultimate proline with an unprotected N-terminus [17].

Diketopiperazine Formation Mechanisms

The mechanism of diketopiperazine formation requires the amino group in the N-terminal residue to approach the carbonyl group between the second and third residues [17]. This process necessitates cis penultimate proline configuration, requiring trans to cis isomerization of the first amino acid-proline peptide bond prior to cyclization [17]. Density functional theory calculations demonstrate that peptides with penultimate proline stabilize the transition state through carbon-hydrogen to π interactions during 9-fluorenylmethoxycarbonyl decomposition [20].

Research investigating tirzepatide synthesis identified that diketopiperazine formation primarily occurs during 9-fluorenylmethoxycarbonyl deprotection reactions and post-coupling aging of unstable intermediates [20]. The phenomenon affects various active pharmaceutical ingredient intermediates containing penultimate proline amino acids [20]. During post-coupling aging, 9-fluorenylmethoxycarbonyl deprotection proceeds in dimethylformamide, dimethyl sulfoxide, N-methyl-2-pyrrolidone, and acetonitrile solvents without piperidine addition [20].

Aggregation Prevention Strategies

Peptide aggregation in proline-rich sequences results from secondary structure formation that causes individual peptide molecules to form larger, insoluble structures [16]. The effects range from subtle reaction slowing to complete failure of both deprotection and acylation reactions [16]. Severe aggregation is indicated by resin matrix shrinking in batch synthesis and flattening of deprotection profiles in continuous flow synthesis [16].

| Parameter | Standard Conditions | Optimized Conditions | Benefits |

|---|---|---|---|

| Temperature | Room temperature [31] | 60-90°C [30] [31] | Faster kinetics [30] |

| Reaction Time (Coupling) | 30-120 min [31] | 5-30 min [30] | Reduced synthesis time [30] |

| Reaction Time (Deprotection) | 15-30 min [31] | 2.5-5 min [30] | Efficient deprotection [30] |

| Amino Acid Equivalents | 3-5 equivalents [22] | 2-3 equivalents [24] | Lower cost [24] |

| Solvent System | Dimethylformamide [31] | 25% Dimethyl sulfoxide/toluene or Dimethylformamide [31] | Better swelling [31] |

| Mixing Rate | 200-400 rpm [24] | 1200 rpm [24] | Enhanced mass transfer [24] |

Pseudoproline dipeptides provide an effective strategy for preventing aggregation in proline-rich sequences [19]. These specialized building blocks are derived from serine, threonine, or cysteine residues reversibly protected as oxazolidine or thiazolidine rings [19]. The cyclic structures mimic proline conformational properties while disrupting β-sheet formation during solid-phase peptide synthesis [19].

Coupling Efficiency Enhancement

The selection of appropriate coupling reagents significantly impacts synthesis success for proline-rich sequences [23]. Coupling reagents vary in efficiency, stability, solubility, and reactivity of active species [23]. The most commonly employed reagents generate different active esters with varying reactivity profiles [23].

| Reagent | Active Ester | Coupling Efficiency | Racemization Risk | Recommended For |

|---|---|---|---|---|

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 7-Azabenzotriazol-1-yl [23] | High [26] | Low [23] | General use [23] |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 7-Azabenzotriazol-1-yl [23] | Very High [26] | Low [23] | Difficult couplings [23] |

| O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate | Benzotriazol-1-yl [23] | High [23] | Medium [23] | Routine synthesis [23] |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma [23] | High [27] | Low [23] | Hindered couplings [27] |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Benzotriazol-1-yl [23] | High [23] | Medium [23] | Routine synthesis [23] |

| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 6-Chlorobenzotriazol-1-yl [23] | Very High [23] | Low [23] | Difficult couplings [23] |

Statistical analysis of fast-flow peptide synthesis data reveals that (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate demonstrates improved synthesis outcomes compared to O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate [26]. Extended coupling times also positively affect synthesis, though the overall differences appear small individually [26]. These minor effects accumulate to create potentially major impacts in long peptide synthesis where greater than ninety-nine percent coupling efficiency per incorporated amino acid is crucial [26].

Temperature and Time Optimization

Control strategies for minimizing diketopiperazine formation include alternative protecting groups and reaction condition optimization [20]. The use of 4-{[1-(9H-fluoren-9-yl)-methoxyformyl]amino}-1-methoxy-1-oxobutan-2-yl carbamate protected amino acids eliminates diketopiperazine byproduct formation [20]. Additionally, oxyma additives and lower storage temperatures markedly improve peptide intermediate stability against diketopiperazine degradation pathways [20].